3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
Description
This compound is a pyridazinone derivative characterized by three key substituents:
- Position 2: A 2-morpholinoethyl group, which introduces a tertiary amine moiety linked to a morpholine ring. This substitution enhances solubility and may influence receptor-binding interactions .
- Position 4: A para-chlorophenyl group, an electron-withdrawing substituent known to modulate electronic properties and biological activity .
- Position 6: A para-methoxyphenyl group, an electron-donating substituent that can improve pharmacokinetic properties such as metabolic stability .
Synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with morpholine derivatives, followed by hydrolysis and functionalization steps (e.g., reactions with ethyl bromoacetate or hydrazine hydrate) . The morpholinoethyl side chain is introduced via nucleophilic displacement, as described in Scheme 2 of .
Properties
CAS No. |
23338-53-6 |
|---|---|
Molecular Formula |
C23H24ClN3O3 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-8-4-18(5-9-20)22-16-21(17-2-6-19(24)7-3-17)23(28)27(25-22)11-10-26-12-14-30-15-13-26/h2-9,16H,10-15H2,1H3 |
InChI Key |
KQYPAWZTFFPQFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=C(C=C3)Cl)CCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Attachment of the Morpholinoethyl Side Chain: This step may involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Synthesis and Biological Evaluation
Recent studies have demonstrated the synthesis of various derivatives of 3(2H)-pyridazinone, which exhibit significant biological activities. For instance, a study synthesized fifteen new derivatives and evaluated their ability to inhibit the proliferation of HCT116 colon carcinoma cells. The results indicated that certain derivatives displayed potent anti-proliferative effects, suggesting their potential as anti-cancer agents .
Synthesis Methodology
The synthesis typically involves refluxing appropriate substituted phenyl compounds with hydrazine derivatives in solvents like ethanol. The reaction conditions and the choice of substituents greatly influence the yield and biological activity of the resultant pyridazinone derivatives .
Anti-Cancer Applications
The anti-cancer properties of pyridazinone derivatives have been a focal point in recent research. The compound has shown efficacy against various cancer cell lines, including gastric cancer (AGS) and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Colon Carcinoma : A derivative was tested against HCT116 cells, revealing a dose-dependent inhibition of cell growth. The study utilized assays such as MTT and flow cytometry to assess cytotoxicity and apoptosis induction .
- Gastric Cancer : Another study focused on a series of pyridazinone derivatives that were evaluated for their anti-proliferative activity against AGS cells, demonstrating that modifications to the phenyl rings significantly affected their potency .
Cholinesterase Inhibition
Another significant application of this compound is its potential as a cholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. Pyridazinone derivatives have been shown to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter breakdown .
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives may exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Position 2 Modifications: The 2-morpholinoethyl group in the target compound contrasts with acetyl-hydrazone () or pyrrolidinylcarbonyl () moieties. Compounds with 2-acetyl-2-benzal hydrazone groups exhibit dual analgesic and anti-inflammatory activities but may lack the morpholinoethyl group’s pharmacokinetic advantages .
Anticonvulsant activity in correlates with hydrophobic substituents (e.g., 2',4'-dichlorophenyl), suggesting that the target’s p-chlorophenyl group may enhance central nervous system penetration .
Table 2: Activity Comparison of Selected Pyridazinones
Key Findings:
- MAO-B Inhibition: Morpholinoethyl-substituted pyridazinones (e.g., ) demonstrate selective MAO-B inhibition, suggesting the target compound may share this activity due to its morpholine moiety .
- Anticonvulsant vs. Anti-inflammatory : Dichlorophenyl derivatives () prioritize hydrophobicity for anticonvulsant effects, while p-methoxyphenyl groups (as in the target) may favor peripheral activities like anti-inflammatory effects .
Biological Activity
The compound 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)- is a member of the pyridazinone family, which has garnered significant interest due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, analgesic, and antitumor activities.
Overview of Pyridazinone Derivatives
Pyridazinones are characterized by their unique nitrogen-containing heterocyclic structure, which contributes to their varied biological properties. Research indicates that derivatives of pyridazinones exhibit a wide range of activities including:
- Antibacterial and Antifungal : Many pyridazinone derivatives have shown efficacy against various microbial strains.
- Anti-inflammatory and Analgesic : These compounds have been investigated for their potential to inhibit inflammatory pathways and provide pain relief.
- Antitumor : Certain derivatives demonstrate cytotoxic effects against cancer cell lines.
1. Antibacterial and Antifungal Activity
Studies have reported that pyridazinone derivatives possess significant antibacterial and antifungal properties. For instance, a series of synthesized compounds demonstrated activity against resistant strains of bacteria and fungi, with some achieving IC50 values as low as 0.091 mM . The structural modifications in these compounds often enhance their antimicrobial potency.
2. Anti-inflammatory and Analgesic Properties
Numerous studies have highlighted the anti-inflammatory effects of pyridazinones. A notable example is the compound 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone , which exhibited strong analgesic and anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects typically associated with traditional NSAIDs .
Table 1: Summary of Anti-inflammatory Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone | Analgesic & Anti-inflammatory | |
| 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl) | COX-1/COX-2 Inhibition |
3. Antitumor Activity
The antitumor potential of pyridazinone derivatives has been extensively studied. For example, specific compounds have shown high cytotoxicity against various cancer cell lines such as HL-60 (leukemia), BT-549 (breast cancer), and NCI-H522 (non-small cell lung cancer), with GI50 values below 2 µM . This suggests that structural modifications can significantly enhance the anticancer activity of these compounds.
Case Studies
A case study involving the synthesis of several pyridazinone derivatives demonstrated their effectiveness in inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Compounds synthesized in this study exhibited varying degrees of COX-1 and COX-2 inhibition, indicating their potential as therapeutic agents for inflammatory diseases .
Another study focused on the design of pyridazinone derivatives with cannabinoid receptor selectivity, revealing promising results in receptor binding assays and functionality tests . These findings suggest that pyridazinones could be explored further for their role in modulating cannabinoid pathways.
Q & A
Basic: What are the key synthetic strategies for preparing 3(2H)-pyridazinone derivatives with morpholinoethyl substituents?
The compound’s synthesis typically involves multi-step reactions, focusing on introducing the morpholinoethyl group via nucleophilic substitution or coupling reactions. A common approach includes:
- Step 1 : Condensation of substituted phenyl precursors to form the pyridazinone core.
- Step 2 : Alkylation or acylation at the 2-position using 2-morpholinoethyl halides or activated intermediates.
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
For example, Sircar et al. (1985) demonstrated the synthesis of pyridazinone derivatives using microwave-assisted regioselective amination and alkylation . Morpholine-containing analogs often require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for regioselective functionalization of the pyridazinone core?
DoE is critical for identifying optimal parameters (temperature, catalyst loading, solvent polarity) to control regioselectivity. Key steps include:
- Screening : Use fractional factorial designs to test variables like temperature (80–150°C), solvent (DMF, THF), and catalyst (e.g., Pd/C).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and selectivity.
- Validation : Confirm results with HPLC and NMR to quantify regiochemical outcomes.
Studies by Polish Journal of Chemical Technology highlight DoE’s role in reducing experimental iterations while ensuring reproducibility in heterocyclic syntheses . Computational tools (e.g., quantum chemical pathfinding) further accelerate optimization by predicting transition states .
Basic: What analytical techniques are essential for structural elucidation of this compound?
A combination of spectroscopic and crystallographic methods is required:
- NMR : H/C NMR confirms substituent positions (e.g., p-chlorophenyl vs. p-methoxyphenyl) and morpholinoethyl connectivity via splitting patterns .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as shown in studies on related pyridazinones .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) and fragmentation pathways .
Advanced: How can researchers address contradictory biological activity data reported for pyridazinone derivatives?
Discrepancies in activity (e.g., antiplatelet vs. cardiotonic effects) often arise from:
- Structural variations : Subtle changes in substituents (e.g., electron-withdrawing vs. donating groups) drastically alter receptor binding.
- Assay conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) affect results.
Resolution strategies :
Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?
Quantum mechanics (QM) and molecular dynamics (MD) are pivotal:
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to predict intermediates and transition states for morpholinoethyl group reactions .
- Solvent Effects : COSMO-RS simulations model solvent polarity’s impact on reaction rates and regioselectivity.
- Docking Studies : Predict interactions with biological targets (e.g., kinases) by aligning the compound’s 3D structure (from crystallography) with active sites .
Basic: What are the documented biological activities of structurally similar pyridazinone derivatives?
- Antiplatelet Activity : Derivatives with para-substituted aryl groups show thrombin inhibition via competitive binding .
- Positive Inotropic Effects : Morpholinoethyl-substituted analogs enhance cardiac contractility by modulating Na/K-ATPase activity .
- Anticancer Potential : Pyridazinones with electron-deficient aryl groups induce apoptosis in leukemia cells by disrupting mitochondrial membranes .
Advanced: How can researchers resolve spectral overlaps in NMR characterization of this compound?
Overlapping signals (e.g., aromatic protons) are addressed via:
- 2D NMR : HSQC and HMBC correlate H and C signals to assign crowded regions.
- Isotopic Labeling : Introduce N or F tags to track morpholinoethyl or chlorophenyl groups.
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring flipping) by acquiring spectra at 25°C vs. −40°C .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions. Monitor degradation products via LC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Basic: What are the critical safety considerations when handling this compound?
- Toxicity : Pyridazinones may exhibit hepatotoxicity; use PPE (gloves, goggles) and work in a fume hood.
- Reactivity : The morpholinoethyl group is hygroscopic; store under inert gas (N or Ar).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
Advanced: How can high-throughput screening (HTS) identify novel applications for this compound?
- Library Design : Generate 50–100 analogs with variations in aryl and morpholinoethyl groups.
- Automated Assays : Test against panels of GPCRs, kinases, or ion channels using fluorescence-based readouts.
- Machine Learning : Train models on HTS data to predict off-target effects or repurposing potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
